1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-(Iodomethyl)-2-azabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes an iodine atom attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one typically involves the iodination of a precursor compound. One common method is the reaction of 2-azabicyclo[2.2.1]heptan-3-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form deiodinated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-(azidomethyl)-2-azabicyclo[2.2.1]heptan-3-one, while reduction with sodium borohydride produces 1-(methyl)-2-azabicyclo[2.2.1]heptan-3-one .
Scientific Research Applications
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets through its iodine and azabicyclo structure. The iodine atom can participate in halogen bonding, while the bicyclic structure can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-azabicyclo[2.2.1]heptan-3-one
- 1-(Chloromethyl)-2-azabicyclo[2.2.1]heptan-3-one
- 1-(Fluoromethyl)-2-azabicyclo[2.2.1]heptan-3-one
Uniqueness
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in certain chemical reactions and applications .
Properties
IUPAC Name |
1-(iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10INO/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQKESGPWBDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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